emx homeoprotein, vertebrate

developmental neurobiology cortical patterning transcription factor timing

The compound cataloged under CAS 171172-94-4 and sold commercially as 'emx homeoprotein, vertebrate' presents a fundamental procurement caveat: authoritative chemical databases associate this CAS number with a small molecule (C12H13NO3) rather than a genuine EMX homeodomain protein. Authentic EMX homeoproteins are transcription factors of the empty spiracles homeobox family, primarily represented by two paralogs in vertebrates—EMX1 (UniProt Q04741, 257 amino acids in human) and EMX2—both characterized by a conserved ~60-residue homeodomain that mediates sequence-specific DNA binding.

Molecular Formula C12H13NO3
Molecular Weight 0
CAS No. 171172-94-4
Cat. No. B1171240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameemx homeoprotein, vertebrate
CAS171172-94-4
Synonymsemx homeoprotein, vertebrate
Molecular FormulaC12H13NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Emx Homeoprotein (Vertebrate) – Understanding What CAS 171172-94-4 Actually Represents


The compound cataloged under CAS 171172-94-4 and sold commercially as 'emx homeoprotein, vertebrate' presents a fundamental procurement caveat: authoritative chemical databases associate this CAS number with a small molecule (C12H13NO3) rather than a genuine EMX homeodomain protein [1]. Authentic EMX homeoproteins are transcription factors of the empty spiracles homeobox family, primarily represented by two paralogs in vertebrates—EMX1 (UniProt Q04741, 257 amino acids in human) and EMX2—both characterized by a conserved ~60-residue homeodomain that mediates sequence-specific DNA binding [2]. EMX1 acts cooperatively with EMX2 to govern forebrain patterning, cortical lamination, and neuronal differentiation during embryonic development [3]. Any user sourcing this CAS number MUST verify molecular identity (full-length recombinant protein vs. small-molecule artifact) before experimental use, as this distinction is essential for data reproducibility and experimental validity.

Why EMX1 Cannot Be Substituted by EMX2, OTX1/2, or PAX6 in Experimental Workflows


Despite sharing a homeodomain fold and overlapping expression territories in the developing forebrain, EMX1 and its closest paralog EMX2 exhibit functionally non-redundant properties that preclude generic substitution. EMX2 is first detectable at embryonic day 8.0–8.5 in mouse, whereas EMX1 expression initiates approximately 1–1.5 days later at E9.5 [1]. EMX1 expression is strictly confined to the dorsal telencephalon, while EMX2 additionally extends into ventral diencephalic regions [2]. At the cellular level, EMX2 is restricted to proliferating ventricular zone progenitors, whereas EMX1 persists in both proliferating and post-mitotic differentiated neurons across all cortical layers [3]. Functionally, EMX2—but not EMX1—participates in specifying neocortical area identity (arealization) [4]. EMX1 single mutants exhibit only subtle neuroanatomical defects, while EMX2 single mutants display severe phenotypes including complete absence of the dentate gyrus and marked hippocampal reduction [5]. These multidimensional differences mean that substituting EMX2, OTX1, OTX2, or PAX6 for EMX1 confounds experimental interpretation and undermines procurement-driven experimental design.

Quantitative Differential Evidence: EMX1 vs. EMX2 and In-Class Comparators


Temporal Expression Onset: EMX1 Is Delayed by ~1–1.5 Embryonic Days Relative to EMX2

In mouse embryos, Emx2 transcripts are detectable as early as embryonic day 8.0–8.5 (E8.0–E8.5), whereas Emx1 expression does not commence until approximately E9.5, representing a delay of 1–1.5 gestational days [1]. This temporal offset means that during the critical early window of forebrain regionalization, only EMX2 protein is present; EMX1 joins the regulatory landscape only after initial pallial subdivision has begun [2]. This staggered deployment has functional consequences: EMX2 early expression is required for delineating the palliochoroidal boundary, a role that EMX1 cannot compensate for at this stage [3].

developmental neurobiology cortical patterning transcription factor timing

Spatial Expression: EMX1 Is Exclusively Dorsal Telencephalic; EMX2 Spans Dorsal Plus Ventral Diencephalon

In both mouse and zebrafish, EMX1 expression is strictly and exclusively confined to the dorsal telencephalon (presumptive cerebral cortex and olfactory bulbs). In contrast, EMX2 expression extends beyond the dorsal telencephalon into ventral diencephalic regions and, in zebrafish, additionally into the otocyst [1][2]. In mouse, the nested expression hierarchy is summarized as Emx1 < Emx2 < Otx1 < Otx2, with Emx1 occupying the most restricted domain [3]. This anatomical exclusivity makes EMX1 a uniquely specific marker for dorsal pallial identity, whereas EMX2, OTX1, and OTX2 each mark broader or different neuroanatomical territories.

forebrain regionalization gene expression boundary telencephalon vs diencephalon

Cell-Type Specificity: EMX1 Marks Both Proliferating Progenitors and Post-Mitotic Neurons; EMX2 Is Restricted to Proliferating Cells

Gulisano et al. (1996) demonstrated by in situ hybridization from E12.5 through adulthood that Emx2 is expressed exclusively in proliferating cells of the ventricular zone (VZ), the germinal layer of the developing cortex. In striking contrast, Emx1 is expressed in both proliferating VZ progenitors AND post-mitotic differentiated neurons distributed throughout all cortical layers, at all developmental stages examined [1]. This means EMX1 is present in the full lineage from cortical stem/progenitor cell to mature pyramidal neuron, while EMX2 is restricted to the progenitor compartment. Consistent with this, EMX1 is a well-established marker of the pyramidal neuron lineage .

neurogenesis ventricular zone cortical differentiation cell-type marker

Functional Role in Neocortical Arealization: EMX1 Has No Demonstrated Role; EMX2 Is a Definitive Regulator

Bishop et al. (2002) used a panel of seven molecular markers (Cad6, Cad8, Id2, RZRβ, p75, EphA7, ephrin-A5) to assess arealization in Emx1, Emx2, and Pax6 mutant mice. In Emx2 mutants, rostrolateral areas (motor and somatosensory) were expanded while caudomedial areas (visual) were reduced, consistent with EMX2's high-caudomedial to low-rostrolateral expression gradient. Conversely, EMX1 mutants exhibited normal patterns of marker gene expression and thalamocortical projections, indicating no discernible role in arealization [1]. The Emx1;Emx2 double mutant phenocopied the Emx2 single mutant, confirming that EMX1 does not contribute to this process even in the absence of EMX2 [1]. Hamasaki et al. (2004) further demonstrated that transgenic overexpression of Emx2 disproportionately alters primary sensory and motor area sizes, while Emx1 overexpression has no comparable effect [2].

arealization cortical area map sensory-motor areas positional identity

Loss-of-Function Phenotype Severity: EMX1 Mutants Show Subtle Defects; EMX2 Mutants Exhibit Severe Archipallium Agenesis

Yoshida et al. (1997) reported that newborn Emx2 homozygous mutant mice completely lack a dentate gyrus and display greatly reduced hippocampus and medial limbic cortex [1]. In contrast, Emx1 mutant brains exhibit only subtle defects, and the early embryonic forebrain of Emx1 mutants shows no apparent abnormality [1]. Bishop et al. (2003) confirmed that Emx1;Emx2 double mutants have cortex that is 'greatly reduced' compared to wild-type and either single mutant, with complete absence of hippocampus and dentate gyrus, and defective olfactory bulb growth and lamination. In single Emx1 mutants, the cortex appears grossly normal [2]. Hong et al. (2007) quantified that adult Emx1 mutants exhibit a smaller dentate gyrus and reduced numbers of proliferating progenitor cells and immature neurons specifically in the dentate gyrus, but neurogenesis in the subventricular zone was indistinguishable from wild-type [3]. However, these adult Emx1 deficits are mild compared to the complete agenesis seen in Emx2 mutants.

knockout phenotype dentate gyrus hippocampus corpus callosum

Molecular Identity Verification: Recombinant EMX1 Protein Specifications Across Expression Systems and the CAS 171172-94-4 Discrepancy

Authentic recombinant human EMX1 full-length protein (UniProt Q04741) has a calculated molecular mass of ~28 kDa (untagged, 257 amino acids) with a homeodomain spanning residues ~133–241 [1]. Commercially available recombinant EMX1 varies substantially by expression system and tag: mammalian HEK293-expressed full-length EMX1 with His-tag achieves >90% purity as determined by Bis-Tris PAGE, anti-tag ELISA, Western blot, and analytical SEC-HPLC [2]; E. coli-expressed EMX1 fragments (e.g., PrEST Antigen) yield >80% purity by SDS-PAGE ; HEK293-expressed mouse EMX1 with Avi/Fc/His tags achieves ≥85% purity with endotoxin <1.0 EU/μg [3]. Critically, the product sold under CAS 171172-94-4 is listed with molecular formula C12H13NO3 and molecular weight 0 g/mol on multiple vendor sites, chemical properties inconsistent with any protein [4]. The Chinese chemical name decodes to (1-{[(6-{[ethoxy(carbonyl)acetyl]amino}pyrimidin-4-yl)sulfanyl]methyl}propoxy)(carbonyl)acetic acid—a synthetic small molecule with no relationship to EMX homeoproteins [4]. This CAS-number-to-compound misassignment constitutes a critical procurement risk.

recombinant protein expression system quality control protein identity verification

Validated Application Scenarios for EMX1 Homeoprotein Based on Quantitative Differential Evidence


Dorsal Pallial Lineage Tracing and Pyramidal Neuron Identification

Because EMX1 is the only Emx family member whose expression persists in both proliferating cortical progenitors AND post-mitotic differentiated neurons throughout all cortical layers [1], recombinant EMX1 protein or EMX1-directed antibodies are the definitive tools for tracing dorsal pallial lineage from neural stem cell to mature pyramidal neuron. EMX2 cannot substitute here, as its expression extinguishes upon neuronal differentiation. This specificity supports applications in single-cell RNA-seq validation, immunohistochemical co-labeling, and fate-mapping studies where unambiguous pyramidal neuron identification is required .

Exclusive Dorsal Telencephalon Marker for Forebrain Subdivision Studies

EMX1 is the most spatially restricted of the vertebrate homeobox transcription factors expressed in the forebrain, confined exclusively to the dorsal telencephalon (presumptive cerebral cortex and olfactory bulbs), with no expression in diencephalon, midbrain, or hindbrain [2]. This exclusivity contrasts with EMX2 (dorsal telencephalon plus diencephalon), OTX1 (layers 5/6 of cortex), and OTX2 (forebrain and midbrain). EMX1 is therefore the marker of choice for experiments requiring unambiguous demarcation of dorsal pallial versus ventral/subpallial or diencephalic territories, such as in forebrain organoid quality control, in situ hybridization reference standards, and comparative neuroanatomical studies across vertebrate species [3].

Negative Control for Neocortical Arealization Assays

EMX1 is uniquely suited as a negative control in experiments testing transcription factor involvement in neocortical area specification. Bishop et al. (2002) demonstrated that Emx1 mutants show no disruption of area-specific marker gene expression or thalamocortical projection patterning, and Emx1;Emx2 double mutants are indistinguishable from Emx2 single mutants [4]. Therefore, in any screen for area-specifying transcription factors (where EMX2, PAX6, COUP-TF1, or SP8 are candidate positive regulators), EMX1 serves as the validated homeodomain-protein negative control—sharing the homeodomain structural class but lacking arealization activity. Recombinant EMX1 protein can also serve as a specificity control in DNA-binding assays (EMSA, ChIP-seq) where EMX2 or PAX6 are the primary proteins of interest [5].

Emx1-Cre Driver Line Validation and Hippocampal Neurogenesis Studies

In mouse genetic studies, Emx1-Cre driver lines are widely used for dorsal pallium-specific conditional gene deletion. However, Hong et al. (2007) showed that adult Emx1 mutants display reduced hippocampal dentate gyrus size, decreased proliferating progenitor numbers, and impaired forelimb skill-reaching performance—yet normal spatial learning and memory in the Barnes maze [6]. This nuanced phenotype profile means EMX1-based Cre drivers are effective for targeting cortical pyramidal neurons but may confound studies of hippocampus-dependent behavior if dentate gyrus neurogenesis is affected. Procurement of recombinant EMX1 protein enables validation of EMX1 expression in the specific Cre driver line, immunohistochemical confirmation of recombination efficiency, and functional compensation experiments where EMX1 protein is reintroduced into Emx1-null backgrounds.

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